4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions of the biphenyl structure, and a carboxylic acid group is attached at the 3 position
Preparation Methods
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method is the reaction of 4,4’-difluorobiphenyl with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with altered functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It has been found to inhibit cell death by blocking the voltage-dependent anion channel (VDAC), preventing the release of the caspase activator, CYC1, from the mitochondrial membrane. This regulation of cell death pathways makes it a compound of interest in the study of apoptosis and related processes .
Comparison with Similar Compounds
4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:
4,4’-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4,4’-Difluorodiphenyl: Similar structure but different functional groups, leading to different chemical properties and applications.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: A related compound with a single fluorine substitution, which may exhibit different biological activities
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOLNTPEYOGOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673367 | |
Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164164-26-5 | |
Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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